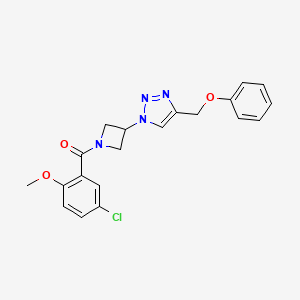

(5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-27-19-8-7-14(21)9-18(19)20(26)24-11-16(12-24)25-10-15(22-23-25)13-28-17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYHBUIZNBUEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound known as (5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone represents a significant area of interest due to its potential biological activities. This article reviews the synthesis, antimicrobial properties, and cytotoxic effects of this compound based on available research findings.

Chemical Structure

The compound's structure can be broken down into its functional components:

- 5-chloro-2-methoxyphenyl : A chlorinated methoxy-substituted phenyl group.

- 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl : A triazole derivative linked to an azetidine ring, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the triazole ring through azide and alkyne coupling.

- Substitution reactions to introduce the phenoxymethyl group.

- Final coupling with the azetidine derivative.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing triazole rings have shown activity against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Candida albicans | Strong antifungal |

| Escherichia coli | Moderate antibacterial |

| Staphylococcus aureus | Strong antibacterial |

| Pseudomonas aeruginosa | Moderate antibacterial |

In a study focusing on related triazole derivatives, compounds exhibited strong antifungal activity against Candida species and notable antibacterial effects against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on human tumor cell lines. The results indicate that compounds featuring similar structural characteristics can inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that the compound may serve as a lead structure for developing anticancer agents .

Case Studies

A notable case study involved testing a library of phenoxymethyl-triazole derivatives in vitro against various cancer cell lines. The study found that specific substitutions on the triazole ring enhanced cytotoxicity significantly. For instance, introducing electron-withdrawing groups increased potency against MCF7 cells .

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of cell wall synthesis in bacteria through interference with peptidoglycan cross-linking.

- Induction of apoptosis in cancer cells via activation of intrinsic pathways leading to caspase activation.

Scientific Research Applications

Antimicrobial Activity

One of the most promising applications of this compound is its antimicrobial properties. Triazole derivatives have been extensively studied for their antifungal and antibacterial activities. The incorporation of a triazole moiety in the structure enhances its efficacy against various pathogens.

Case Study :

A study published in Journal of Medicinal Chemistry demonstrated that similar triazole compounds exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus. This suggests that our compound may also possess similar properties due to its structural similarities .

Anticancer Properties

The compound's potential as an anticancer agent is another area of interest. Triazoles have been reported to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study :

Research highlighted in Cancer Letters showcased that triazole-based compounds could effectively inhibit the proliferation of breast cancer cells through the modulation of signaling pathways involved in cell survival . Given the structural characteristics of our compound, it is hypothesized that it may exhibit comparable anticancer activity.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds containing phenolic structures are known for their anti-inflammatory effects. The methoxy group in our compound may contribute to this activity.

Case Study :

In a study published in Phytotherapy Research, phenolic compounds were shown to significantly reduce markers of inflammation in animal models. This indicates a potential for our compound to be explored further for anti-inflammatory applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Features

- Triazole derivatives (1,2,3- or 1,2,4-) are common in drug design due to their hydrogen-bonding capacity and metabolic resistance .

- Substituent Effects: Electron-withdrawing groups (Cl, F, CF₃, SO₂Ph) improve solubility and modulate electronic properties. For example, the trifluoromethyl group in enhances lipophilicity, while the sulfonyl group in increases polarity. Phenoxymethyl in the target compound may enhance membrane permeability compared to bulkier substituents (e.g., phenylsulfonyl in ).

Spectroscopic and Crystallographic Analysis

NMR and UV-Vis :

- The ¹H-NMR of the target compound would show signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and azetidine/triazole protons (δ 4.0–5.5 ppm), comparable to data in .

- Substituents like CF₃ (in ) or SO₂Ph (in ) produce distinct ¹³C-NMR shifts (e.g., CF₃ at ~δ 120–125 ppm) .

Crystallography :

- Tools like SHELXL and WinGX are critical for determining bond lengths and angles. For example, the triazole ring in the target compound would exhibit planarity, similar to analogs in .

Q & A

Q. What are the common synthetic routes for preparing (5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and what are their key challenges?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Click chemistry for triazole ring formation (e.g., copper-catalyzed azide-alkyne cycloaddition) . (ii) Azetidine functionalization through nucleophilic substitution or coupling reactions. (iii) Methanone core assembly via Friedel-Crafts acylation or ketone coupling. Challenges include regioselectivity in triazole formation and steric hindrance during azetidine substitution. Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of residual solvents) .

Q. How can researchers characterize the structural conformation of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve stereochemistry and bond angles. For example, related azetidine-triazole analogs show dihedral angles of 15–25° between aromatic rings, influencing molecular packing . DFT calculations (B3LYP/6-311G**) can validate experimental data and predict electronic properties .

Q. What spectroscopic techniques are critical for verifying synthetic intermediates?

- Methodological Answer :

- H/C NMR : Confirm regiochemistry of triazole (e.g., 1,4- vs. 1,5-substitution) via coupling patterns (e.g., singlet for H-4 in 1,4-triazole) .

- HRMS : Validate molecular ion peaks (e.g., [M+H] with <2 ppm error).

- IR Spectroscopy : Identify carbonyl stretches (~1680 cm) and methoxy groups (~1250 cm) .

Advanced Research Questions

Q. How can researchers optimize the chlorination step in synthesizing the 5-chloro-2-methoxyphenyl moiety to minimize side products?

- Methodological Answer :

- Use POCl/DMF under controlled temperatures (0–5°C) to avoid over-chlorination.

- Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and GC-MS to detect intermediates like 2-methoxy-5-chlorobenzaldehyde.

- Side products (e.g., di-chlorinated derivatives) can be removed via column chromatography (silica gel, gradient elution) .

Q. What experimental strategies address contradictory data in pharmacological assays (e.g., varying IC values across studies)?

- Methodological Answer :

- Assay standardization : Use consistent solvent systems (e.g., DMSO concentration <1% to avoid cytotoxicity) .

- Control for stereochemical purity : Chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess >99%.

- Meta-analysis : Compare data across studies using standardized protocols (e.g., MTT vs. CellTiter-Glo for viability assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID: 3POZ).

- MD simulations (GROMACS) assess binding stability (e.g., RMSD <2 Å over 100 ns).

- Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (k/k) .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solubility screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG-400).

- DSC/TGA : Identify polymorphic forms affecting solubility (e.g., amorphous vs. crystalline).

- Controlled crystallization : Use anti-solvent methods to isolate stable polymorphs .

Q. Why do some studies report instability of the azetidine ring under acidic conditions, while others do not?

- Methodological Answer :

- Degradation studies : Perform stress testing (0.1 M HCl, 40°C) with LC-MS to monitor ring-opening products (e.g., secondary amines).

- Protective group strategies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance ring stability .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s metabolic stability?

- Methodological Answer :

Q. How can researchers design SAR studies to optimize the phenoxymethyl-triazole substituent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.